molecular formula C30H48N2O12 B1245021 (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate CAS No. 661464-94-4

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B1245021
CAS No.: 661464-94-4
M. Wt: 628.7 g/mol
InChI Key: VNVNZKCCDVFGAP-FPDJQMMJSA-N
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Description

Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of the racemic mixture of salbutamol, which means it is the more active form responsible for the therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol tartrate involves the resolution of racemic salbutamol. The process typically includes the following steps:

    Resolution of Racemic Salbutamol: The racemic mixture of salbutamol is separated into its ®- and (S)-enantiomers using chiral resolution techniques.

    Formation of Levalbuterol:

Industrial Production Methods: In industrial settings, the production of levalbuterol tartrate involves large-scale chiral resolution and subsequent reaction with tartaric acid. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Levalbuterol tartrate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Levalbuterol tartrate has a wide range of applications in scientific research:

Mechanism of Action

Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow .

Comparison with Similar Compounds

Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .

Properties

CAS No.

661464-94-4

Molecular Formula

C30H48N2O12

Molecular Weight

628.7 g/mol

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1

InChI Key

VNVNZKCCDVFGAP-FPDJQMMJSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 2
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 3
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 5
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate
Reactant of Route 6
Reactant of Route 6
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

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